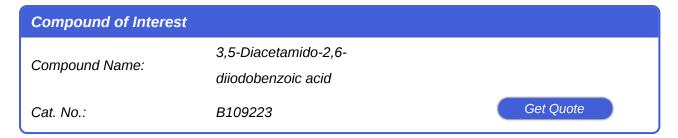


# A Comprehensive Technical Guide to 3,5-Diacetamido-2,6-diiodobenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3,5-diacetamido-2,6-diiodobenzoic acid**, including its chemical identity, properties, and synthesis. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

## **Chemical Identity and Properties**

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **3,5-diacetamido-2,6-diiodobenzoic acid**[1]. It is also known by synonyms such as 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid and is recognized as Impurity C of Amidotrizoic Acid Dihydrate[2].

A summary of the key chemical identifiers for **3,5-diacetamido-2,6-diiodobenzoic acid** is presented in Table 1.

Identifier	Value
CAS Number	162193-53-5[1]
PubChem CID	5284542[1]
UNII	9K5G3OH9RM[1]



The fundamental physicochemical properties of the compound are detailed in Table 2.

Property	Value
Molecular Formula	C11H10I2N2O4[1]
Molecular Weight	488.02 g/mol [1]
Exact Mass	487.87300 Da[1]
XLogP3	1.1[1]
Hydrogen Bond Donor Count	3
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	3

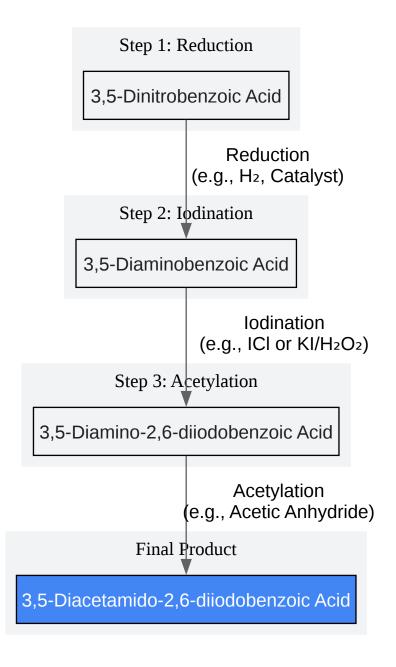
## **Synthesis and Experimental Protocols**

While a specific, detailed experimental protocol for the synthesis of **3,5-diacetamido-2,6-diiodobenzoic acid** is not readily available in the cited literature, its synthesis can be logically inferred from the well-documented preparation of the structurally similar radiocontrast agent, 3,5-diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid)[3][4][5]. The synthesis of these compounds generally involves a multi-step process starting from 3,5-dinitrobenzoic acid.

The logical synthesis route is illustrated in the workflow diagram below and involves the following key transformations:

- Reduction of a dinitro-precursor.
- Iodination of the resulting diamino compound.
- Acetylation of the amino groups.





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Caption: General synthesis workflow for **3,5-Diacetamido-2,6-diiodobenzoic acid**.

The following protocols are adapted from the synthesis of 3,5-diacetamido-2,4,6-triiodobenzoic acid and are presented as a likely methodology for producing the diiodo- derivative. The key differentiation would lie in the stoichiometry of the iodinating agent used in Step 2.

Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid



- Method: Catalytic hydrogenation is a common method. 3,5-dinitrobenzoic acid is dissolved in a suitable solvent, and a noble metal catalyst (e.g., platinum) is added. The mixture is then subjected to hydrogenation under pressure[3].
- Alternative Method: Reduction can also be achieved by heating with ammonium sulfide[3].

#### Step 2: Iodination of 3,5-Diaminobenzoic Acid

- Reagents: An iodinating agent such as iodine monochloride (ICI) or a mixture of potassium iodide (KI) and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) can be used[3][5]. To obtain the 2,6-diiodo derivative instead of the 2,4,6-triiodo derivative, the molar equivalents of the iodinating agent would need to be carefully controlled.
- Procedure: 3,5-diaminobenzoic acid is dissolved in an acidic aqueous solution (e.g., with sulfuric acid). The iodinating agent is then added portion-wise while controlling the reaction temperature, typically between 40-70°C[3][5]. The reaction progress is monitored until the desired level of iodination is achieved.

### Step 3: Acetylation of 3,5-Diamino-2,6-diiodobenzoic Acid

- Reagents: Acetic anhydride is the most common acetylating agent, often used in combination with acetic acid and sometimes a catalyst like trifluoroacetic acid[3].
- Procedure: The diiodinated intermediate is suspended in a mixture of acetic anhydride and acetic acid. The reaction is typically heated to facilitate the N-acetylation of both amino groups[3]. The reaction is carried out until completion, and the final product, 3,5-diacetamido-2,6-diiodobenzoic acid, is then isolated, for instance, by precipitation and filtration.

## **Biological Activity and Applications**

Currently, there is no specific biological activity or signaling pathway directly associated with **3,5-diacetamido-2,6-diiodobenzoic acid** in the reviewed literature. Its primary relevance in a pharmaceutical context is as a known impurity in the production of amidotrizoate-based radiocontrast agents[2]. The parent compounds, such as Diatrizoate, are biologically active as X-ray contrast media due to their high iodine content, which opacifies blood vessels and the gastrointestinal tract to X-rays[3]. The metabolic behavior of Diatrizoate has been studied,



indicating partial deacetylation in vivo[6]. Given its structural similarity, any biological effect of **3,5-diacetamido-2,6-diiodobenzoic acid** would warrant investigation, particularly in the context of toxicology and as a potential metabolite of related compounds.

### Conclusion

**3,5-Diacetamido-2,6-diiodobenzoic acid** is a well-characterized chemical compound, primarily of interest as a reference standard for impurity analysis in the manufacturing of iodinated radiocontrast agents. While its direct biological functions have not been a subject of extensive research, the synthetic pathways analogous to those for Diatrizoic acid are well-established. This guide provides a foundational understanding of this compound for researchers and developers working with related pharmaceutical products. Further investigation into its potential biological and toxicological profile may be a relevant area for future research.

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